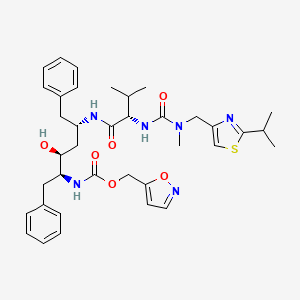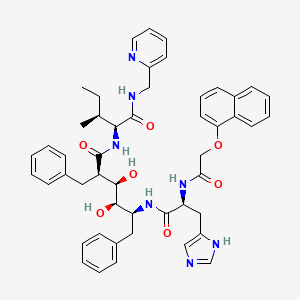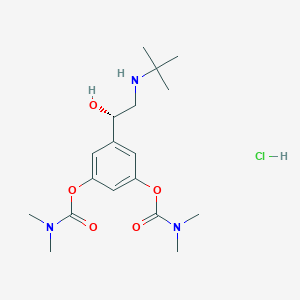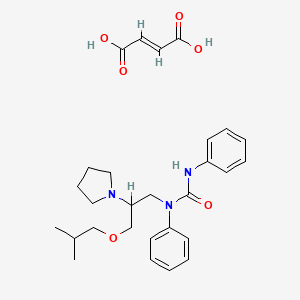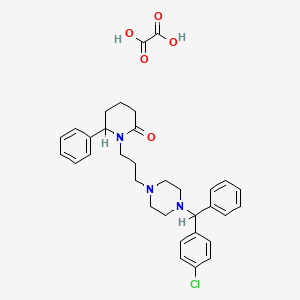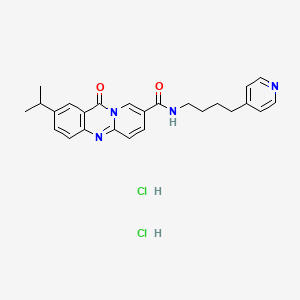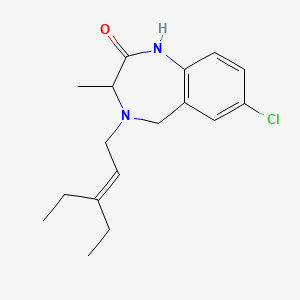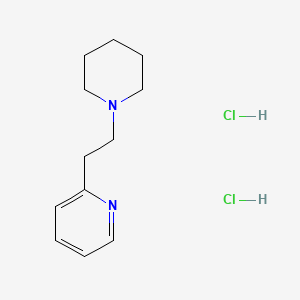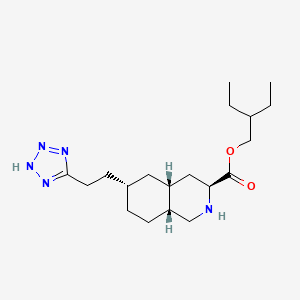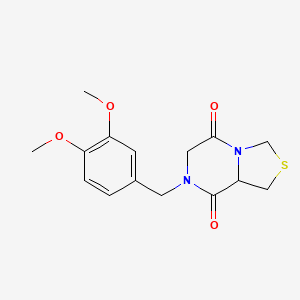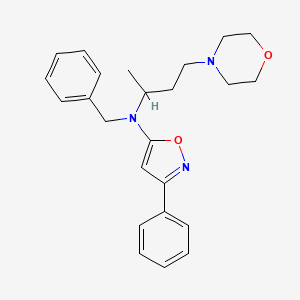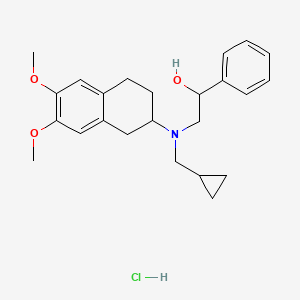
Benzenemethanol, alpha-(((cyclopropylmethyl)(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Benzèneméthanol, alpha-(((cyclopropylméthyl)(1,2,3,4-tétrahydro-6,7-diméthoxy-2-naphtalényl)amino)méthyl)-, chlorhydrate est un composé organique complexe présentant une structure unique. Il se caractérise par la présence d'un noyau de benzèneméthanol, substitué par un groupe cyclopropylméthyl et un groupe 1,2,3,4-tétrahydro-6,7-diméthoxy-2-naphtalényl. Ce composé est souvent utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Benzèneméthanol, alpha-(((cyclopropylméthyl)(1,2,3,4-tétrahydro-6,7-diméthoxy-2-naphtalényl)amino)méthyl)-, chlorhydrate implique généralement plusieurs étapesLa dernière étape implique la formation du sel de chlorhydrate pour améliorer la stabilité et la solubilité du composé .
Méthodes de production industrielle
En milieu industriel, la production de ce composé est mise à l'échelle en utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté optimale. Cela implique souvent l'utilisation de techniques avancées telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés afin de maintenir des conditions de réaction constantes et de minimiser les impuretés .
Analyse Des Réactions Chimiques
Types de réactions
Le Benzèneméthanol, alpha-(((cyclopropylméthyl)(1,2,3,4-tétrahydro-6,7-diméthoxy-2-naphtalényl)amino)méthyl)-, chlorhydrate subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, conduisant à la formation de divers dérivés
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour assurer la transformation souhaitée .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des aldéhydes, tandis que les réactions de réduction peuvent produire des alcools ou des amines .
Applications de recherche scientifique
Le Benzèneméthanol, alpha-(((cyclopropylméthyl)(1,2,3,4-tétrahydro-6,7-diméthoxy-2-naphtalényl)amino)méthyl)-, chlorhydrate est largement utilisé dans la recherche scientifique en raison de ses propriétés chimiques uniques. Parmi ses applications, citons :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec diverses biomolécules.
Médecine : Enquêté pour ses effets thérapeutiques potentiels et comme composé de départ pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme d'action du Benzèneméthanol, alpha-(((cyclopropylméthyl)(1,2,3,4-tétrahydro-6,7-diméthoxy-2-naphtalényl)amino)méthyl)-, chlorhydrate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à certains récepteurs ou enzymes, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
Benzenemethanol, alpha-(((cyclopropylmethyl)(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzenemethanol, alpha-(((cyclopropylmethyl)(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Parmi les composés similaires au Benzèneméthanol, alpha-(((cyclopropylméthyl)(1,2,3,4-tétrahydro-6,7-diméthoxy-2-naphtalényl)amino)méthyl)-, chlorhydrate, citons :
- Benzèneméthanol, alpha-(((cyclopropylméthyl)(1,2,3,4-tétrahydro-6,7-diméthoxy-2-naphtalényl)amino)méthyl)-4-méthyl-, chlorhydrate
- Benzèneméthanol, alpha-(((cyclopropylméthyl)(1,2,3,4-tétrahydro-6,7-diméthoxy-2-naphtalényl)amino)méthyl)-4-méthoxy-, chlorhydrate .
Unicité
L'unicité du Benzèneméthanol, alpha-(((cyclopropylméthyl)(1,2,3,4-tétrahydro-6,7-diméthoxy-2-naphtalényl)amino)méthyl)-, chlorhydrate réside dans son schéma de substitution spécifique et la présence à la fois de groupes cyclopropylméthyl et 1,2,3,4-tétrahydro-6,7-diméthoxy-2-naphtalényl. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
116680-67-2 |
|---|---|
Formule moléculaire |
C24H32ClNO3 |
Poids moléculaire |
418.0 g/mol |
Nom IUPAC |
2-[cyclopropylmethyl-(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C24H31NO3.ClH/c1-27-23-13-19-10-11-21(12-20(19)14-24(23)28-2)25(15-17-8-9-17)16-22(26)18-6-4-3-5-7-18;/h3-7,13-14,17,21-22,26H,8-12,15-16H2,1-2H3;1H |
Clé InChI |
POTYQMLLRGZCQF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2CC(CCC2=C1)N(CC3CC3)CC(C4=CC=CC=C4)O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



